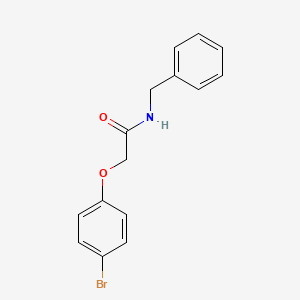![molecular formula C10H11N3O3S3 B5536719 4-[(dimethylamino)sulfonyl]-N-1,3-thiazol-2-yl-2-thiophenecarboxamide](/img/structure/B5536719.png)
4-[(dimethylamino)sulfonyl]-N-1,3-thiazol-2-yl-2-thiophenecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds related to 4-[(dimethylamino)sulfonyl]-N-1,3-thiazol-2-yl-2-thiophenecarboxamide often involves reactions of N-sulfonylamines with various reactants. For instance, Tornus et al. (1996) described novel reactions of N-sulfonylamines with 3-dimethylamino-2H-azirines leading to the formation of 1,2,5-thiadiazoles, 1,2,3-oxathiazoles, and acrylamidines, showcasing the complexity and versatility in synthesizing sulfonamide derivatives (Tornus, Schaumann, & Adiwidjaja, 1996).
Molecular Structure Analysis
The study of molecular structures, especially those involving tautomeric behaviors and stereoisomerism, is crucial for understanding the chemical behavior of sulfonamide derivatives. Pyrih et al. (2023) investigated proton tautomerism and stereoisomerism in compounds related to the subject molecule, providing insights into the structural preferences and stability of these molecules under different conditions (Pyrih et al., 2023).
Chemical Reactions and Properties
The chemical reactivity and interaction of sulfonamide derivatives with various biological and chemical agents offer insights into their potential applications. For example, Temperini et al. (2008) explored the interaction of a similar sulfonamide compound with mammalian carbonic anhydrase isoforms, revealing the compound's inhibitory activity and potential for selective inhibition (Temperini, Cecchi, Boyle, Scozzafava, Escribano Cabeza, Wentworth, Blackburn, & Supuran, 2008).
Physical Properties Analysis
The study of physical properties, such as solubility, fluorescence, and thermal stability, is essential for the application of these compounds in various fields. For instance, Toyo’oka et al. (1989) synthesized a fluorogenic reagent for thiols, providing valuable information on the compound's fluorescence properties and its application in biological studies (Toyo’oka, Suzuki, Saito, Uzu, & Imai, 1989).
Chemical Properties Analysis
Understanding the chemical properties, including reactivity with different functional groups and stability under various conditions, is crucial for the application of sulfonamide derivatives. Ghorab et al. (2017) presented the synthesis and antimicrobial activity of novel sulfonamide derivatives, highlighting their potential as antibacterial agents and the importance of their chemical properties in medicinal chemistry (Ghorab, Soliman, Alsaid, & Askar, 2017).
科学的研究の応用
Tautomeric Behavior and Molecular Conformation
Sulfonamide derivatives, such as those related to the compound , have been extensively studied for their tautomeric behavior, which is crucial for their pharmaceutical and biological activities. Fourier Transform infrared and nuclear magnetic resonance spectroscopic methods have helped identify different tautomeric forms of sulfonamide derivatives, providing insights into their molecular conformation and stability (Erturk, Gumus, Dikmen, & Alver, 2016).
Analytical and Detection Techniques
Compounds such as dansyl-chloride, closely related to sulfonamide derivatives, have been utilized as reagents in various fields of biological research. Their application in detecting amino acids and serotonin in nervous tissue demonstrates the versatility of sulfonamide-related compounds in analytical chemistry (Leonard & Osborne, 1975).
Material Science Applications
Sulfonamide derivatives have also found applications in materials science, particularly in the development of solar cells. Their role in morphology control in polycarbazole-based bulk heterojunction solar cells has been highlighted, showing how incremental increases in solvents like dimethyl sulfoxide can improve photovoltaic performance (Chu et al., 2011).
Herbicidal Activities
The structural modification of sulfonamide derivatives has been explored for enhancing herbicidal activities. Research into biophore models of sulfonamide compounds led to the synthesis of new derivatives with significant herbicidal potential, demonstrating the chemical versatility and applicability of sulfonamide derivatives in agriculture (Ren et al., 2000).
Antiviral and Antimicrobial Research
Sulfonamide derivatives have been synthesized and tested for antiviral and antimicrobial activities, showing significant potential against various pathogens. This underscores their importance in the development of new therapeutic agents (Srivastava et al., 1977).
特性
IUPAC Name |
4-(dimethylsulfamoyl)-N-(1,3-thiazol-2-yl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O3S3/c1-13(2)19(15,16)7-5-8(18-6-7)9(14)12-10-11-3-4-17-10/h3-6H,1-2H3,(H,11,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUJKQNNIYVREGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CSC(=C1)C(=O)NC2=NC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(dimethylsulfamoyl)-N-(1,3-thiazol-2-yl)thiophene-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5536638.png)
![2-ethyl-N-[3-(1H-imidazol-1-yl)propyl][1]benzofuro[3,2-d]pyrimidin-4-amine hydrochloride](/img/structure/B5536643.png)

![tert-butyl 3-benzyl-2-oxo-1,2,3,4,6,7-hexahydro-5H-imidazo[4,5-c]pyridine-5-carboxylate](/img/structure/B5536646.png)

![N'-[(1-methyl-1H-indol-3-yl)methylene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide](/img/structure/B5536655.png)
![2-(4-phenyl-1-piperidinyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)acetamide dihydrochloride](/img/structure/B5536658.png)

![8-[(2-oxo-2,3-dihydro-1H-imidazol-4-yl)carbonyl]-2-(2-phenylethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5536668.png)
![4-[(3-methyl-2-thienyl)methylene]-1-phenyl-3,5-pyrazolidinedione](/img/structure/B5536675.png)
![4-{5-[(4H-1,2,4-triazol-4-ylimino)methyl]-2-furyl}benzoic acid](/img/structure/B5536697.png)
![2-(4-{[4-(tetrahydrofuran-2-ylmethyl)piperazin-1-yl]carbonyl}-1H-1,2,3-triazol-1-yl)ethanamine](/img/structure/B5536701.png)
![N-[(3S*,4R*)-4-propyl-1-thieno[3,2-d]pyrimidin-4-yl-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5536712.png)
![2-amino-N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]-3-ethyl-3H-imidazo[4,5-b]pyridine-6-carboxamide](/img/structure/B5536736.png)